2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
The compound appears to contain a trifluoromethyl group and a 1,2,4-triazolo[4,3-a]pyridine moiety. The trifluoromethyl group is a functional group that has the formula -CF3 . The 1,2,4-triazolo[4,3-a]pyridine is a fused ring system that is part of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and MS analysis . These techniques are commonly used to establish the structures of synthesized compounds .Scientific Research Applications
Insecticidal Applications
Research has shown that compounds synthesized from similar structures have been examined for their insecticidal properties. For instance, the synthesis and insecticidal assessment of various heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlight the potential of these compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).
Medicinal Chemistry and Antimicrobial Activity
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis, antimicrobial activity, and quantum calculations of novel sulphonamide derivatives demonstrate the ongoing efforts to discover new antimicrobial agents that can address the challenge of resistant microbial strains (Fahim & Ismael, 2019). Additionally, the development of new thiazolopyrimidines with potential antimicrobial and antitumor agents reflects the versatility of these chemical structures in drug discovery efforts (Said et al., 2004).
Amplification of Pharmaceutical Agents
The chemical manipulation of similar structures has led to the discovery of compounds that act as amplifiers of pharmaceutical agents. For instance, purine analogues have been identified that amplify the activity of phleomycin against E. coli, showcasing the potential of these compounds in enhancing the efficacy of existing drugs (Brown et al., 1978).
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
The compound interacts with PCAF by binding to its bromodomain . This binding inhibits the activity of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression and cellular functions .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways. PCAF is involved in the regulation of transcription, cell cycle progression, differentiation, and apoptosis . Therefore, the inhibition of PCAF can have wide-ranging effects on these cellular processes .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression and cellular functions . This can result in the modulation of various cellular processes, including cell cycle progression, differentiation, and apoptosis . The exact molecular and cellular effects would depend on the specific context and environment in which the compound is used .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)13-6-7-24-14(8-13)22-23-15(24)9-21-16(25)11-26-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZDCBFOLSPGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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